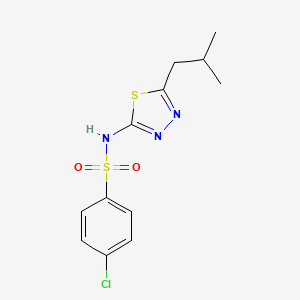

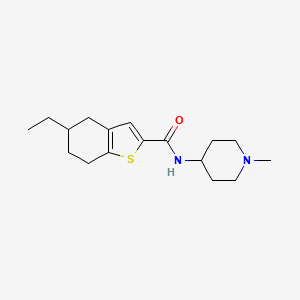

![molecular formula C25H28N6O4 B5516681 8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5516681.png)

8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves strategic incorporation of alkylamino, arylalkyl, or other substituents into the purine-2,6-dione framework. Techniques include the Dieckmann cyclization for constructing piperazine-2,5-diones from simpler precursors, demonstrating a versatile approach to cyclic dipeptide synthesis using molecular fragments from diverse precursor molecules (Aboussafy & Clive, 2012).

Molecular Structure Analysis

The molecular structure of similar compounds reveals a typical geometry where the fused rings of the purine system are planar and inclined to each other at slight angles, showcasing the stability and conformational preferences of these molecules (Karczmarzyk et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving this compound or its derivatives typically explore modifications at various positions to enhance biological activity or probe interaction mechanisms with biological targets. Notably, reactions with halides or amides, and cyclization processes, are instrumental in diversifying the chemical space around the purine core, contributing to the discovery of molecules with significant pharmacological profiles (Hesek & Rybár, 1994).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are crucial for understanding the behavior of this compound under various conditions. Detailed quantitative analysis of intermolecular interactions in structurally related molecules reveals anisotropic distribution of interaction energies, indicating potential applications in new material design (Shukla et al., 2020).

Chemical Properties Analysis

Investigations into the chemical properties focus on reactivity, stability, and interactions with biological molecules. Synthesis and evaluation of derivatives have highlighted the role of substituents in modulating activity against biological targets, such as enzymes involved in disease pathways, underscoring the therapeutic potential of molecules within this class (Hussain et al., 2016).

Aplicaciones Científicas De Investigación

Molecular Structure Analysis

- 8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline is a molecule closely related to the compound . It features typical geometries with planar fused rings in the purine system and a specific conformation of its aminohydroxyalkyl and benzylamine groups. This structural insight could be relevant for understanding similar compounds (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Receptor Affinity and Pharmacological Evaluation

- 8-aminoalkyl derivatives of purine-2,6-dione show affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating potential psychotropic activity. This suggests similar compounds may also interact with these receptors, offering insights into their pharmacological properties (Chłoń-Rzepa et al., 2013).

Synthesis and Preliminary Pharmacological Evaluation

- Imidazo[2,1-f]purine-2,4-dione derivatives , similar in structure to the compound of interest, have been synthesized and evaluated. Their interactions with 5-HT(1A) receptors and potential anxiolytic/antidepressant activities provide valuable data for similar compounds (Zagórska et al., 2009).

Antihistaminic Activity

- New antihistaminic theophylline derivatives are relevant as they share structural similarities. These compounds exhibit significant inhibition of histamine-induced bronchospasm, suggesting potential antihistaminic applications for related compounds (Pascal et al., 1985).

Cardiovascular Activity

- 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have shown electrocardiographic, antiarrhythmic, and hypotensive activity. This may indicate similar cardiovascular effects in compounds with related structures (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).

5-HT1A and 5-HT2A Receptor Activity

- 1-phenylpiperazinylpropyl derivatives with arylalkyl substituents in position 7 of purine-2,6-dione exhibit distinct affinity for 5-HT1A receptors. This may suggest that the compound could similarly interact with these receptors (Chłoń, Pawłowski, Duszyńska, Szaro, Tatarczńska, Kłodzińska, & Chojnacka-wójcik, 2001).

Antiasthmatic Activity

- Xanthene derivatives , including 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, have shown potential as antiasthmatic agents. These findings could be extrapolated to suggest similar applications for the compound of interest (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O4/c1-27-22-21(24(33)28(2)25(27)34)31(11-10-18-7-4-3-5-8-18)20(26-22)17-29-12-14-30(15-13-29)23(32)19-9-6-16-35-19/h3-9,16H,10-15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBISAXWWKWSWAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(=O)C4=CC=CO4)CCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

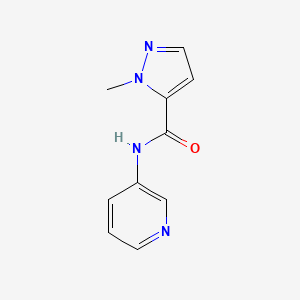

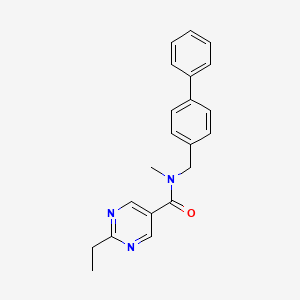

![6-[4-(diphenylacetyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516612.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5516619.png)

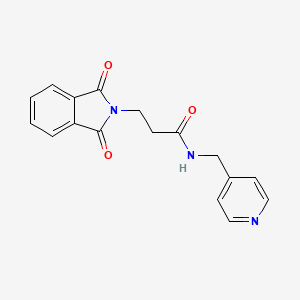

![3-ethyl-5-((2S)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5516671.png)

![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516678.png)

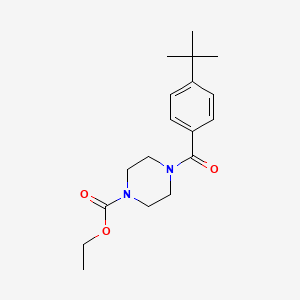

![N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)

![N-{[(2S,4S)-4-fluoro-1-(1H-indazol-3-ylcarbonyl)pyrrolidin-2-yl]methyl}piperidine-1-carboxamide](/img/structure/B5516692.png)

![4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516705.png)

![4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole](/img/structure/B5516710.png)